2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group, a furan ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Furan Ring: The phenoxy intermediate is then subjected to a reaction with a furan derivative, such as 5-methylfuran, under suitable conditions to introduce the furan ring.
Formation of the Pyrrolidine Moiety: The final step involves the reaction of the intermediate with a pyrrolidine derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines could be formed.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- **this compound
Uniqueness
The unique combination of the chlorinated phenoxy group, furan ring, and pyrrolidine moiety distinguishes this compound from others. This structural uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-14-11-16(6-7-17(14)21)25-13-20(24)22-12-18(23-9-3-4-10-23)19-8-5-15(2)26-19/h5-8,11,18H,3-4,9-10,12-13H2,1-2H3,(H,22,24) |
InChI Key |
CWKRXLFFZXZBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCCC3 |
Origin of Product |
United States |
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